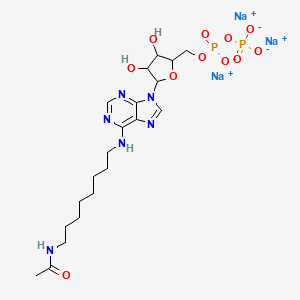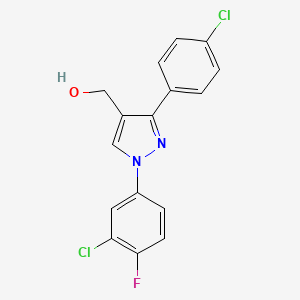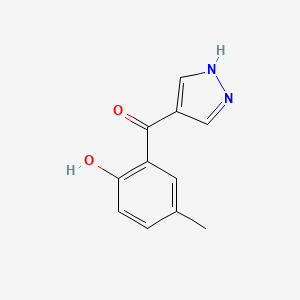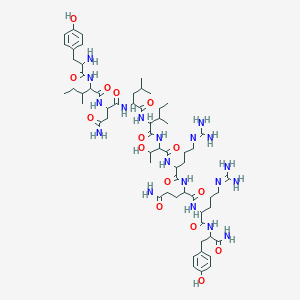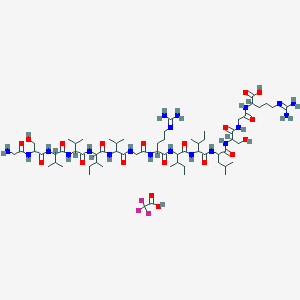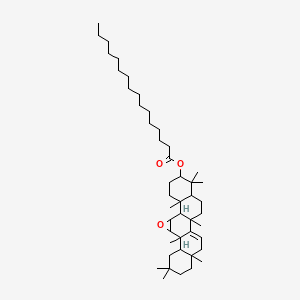
11alpha,12alpha-Oxidotaraxerol palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11alpha,12alpha-Oxidotaraxerol palmitate is a triterpenoid compound with the molecular formula C46H78O3 and a molecular weight of 679.11 g/mol . It is derived from the oxidation of taraxerol and is found in various plant species, including Cirsium setosum . This compound has garnered attention due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,12alpha-Oxidotaraxerol palmitate typically involves the oxidation of taraxerol followed by esterification with palmitic acid. The oxidation step can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective oxidation at the 11alpha and 12alpha positions .
Industrial Production Methods: Industrial production of this compound involves the extraction of taraxerol from plant sources, followed by chemical modification. The process includes:
- Extraction of taraxerol using solvents like ethanol or methanol.
- Oxidation of taraxerol to form 11alpha,12alpha-oxidotaraxerol.
- Esterification of 11alpha,12alpha-oxidotaraxerol with palmitic acid to yield the final product .
化学反応の分析
Types of Reactions: 11alpha,12alpha-Oxidotaraxerol palmitate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide group back to a diol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, replacing the palmitate group with other fatty acids.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
- Oxidation products include various oxidized derivatives of this compound.
- Reduction products include diols formed by the reduction of the epoxide group.
- Substitution products include esters with different fatty acid chains .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex triterpenoids.
Medicine: Potential therapeutic agent due to its cytotoxic properties.
Industry: Used in the formulation of natural product-based pharmaceuticals and cosmetics.
作用機序
The mechanism of action of 11alpha,12alpha-Oxidotaraxerol palmitate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets. The exact molecular targets and pathways are still under investigation, but it is known to affect cell proliferation and survival .
類似化合物との比較
11alpha,12alpha-Oxidotaraxerone: Another oxidized derivative of taraxerol with similar biological activities.
11alpha,12alpha-Oxidotaraxerol: The non-esterified form of 11alpha,12alpha-Oxidotaraxerol palmitate.
Comparison: this compound is unique due to its esterification with palmitic acid, which enhances its lipophilicity and potentially its biological activity. Compared to its non-esterified counterparts, it may exhibit different pharmacokinetic properties and cellular uptake .
特性
分子式 |
C46H78O3 |
|---|---|
分子量 |
679.1 g/mol |
IUPAC名 |
(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) hexadecanoate |
InChI |
InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3 |
InChIキー |
CBFIJBKKXHURHF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)

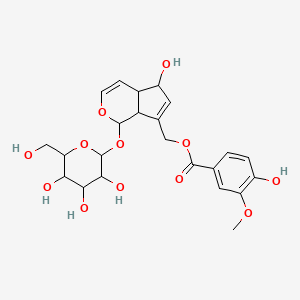
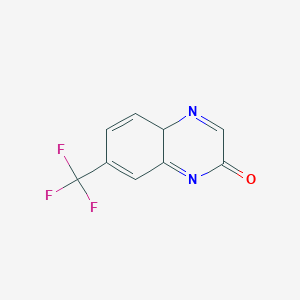
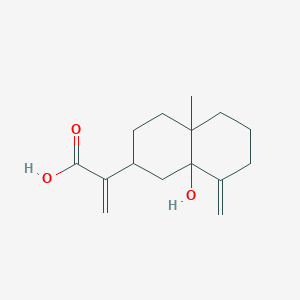
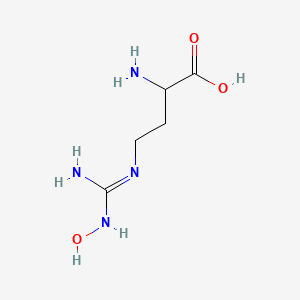
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
